3-bromo-2-iodo-5-methylBenzoic acid
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Overview
Description
3-Bromo-2-iodo-5-methylbenzoic acid is an organic compound with the molecular formula C8H6BrIO2 It is a halogen-substituted benzoic acid, characterized by the presence of bromine and iodine atoms on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-iodo-5-methylbenzoic acid typically involves halogenation reactions. One common method is the bromination of 2-iodo-5-methylbenzoic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane, with the temperature maintained at a specific range to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing automated reactors and precise control systems to ensure consistent product quality. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-iodo-5-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the halogen atoms with other functional groups.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions, while Heck coupling reactions may involve palladium catalysts and alkenes.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzoic acids can be formed.
Coupling Products: The products of coupling reactions include biaryl compounds and other complex aromatic structures.
Scientific Research Applications
3-Bromo-2-iodo-5-methylbenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-bromo-2-iodo-5-methylbenzoic acid involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of bromine and iodine atoms enhances its ability to form strong interactions with proteins and other biological molecules, potentially inhibiting enzyme activity or altering protein function .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-iodobenzoic acid: Similar in structure but lacks the methyl group, which can influence its reactivity and applications.
2-Bromo-5-iodobenzoic acid: Another similar compound with different substitution patterns on the benzene ring.
Uniqueness
The combination of these substituents makes it a versatile compound for various synthetic and research purposes .
Properties
IUPAC Name |
3-bromo-2-iodo-5-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrIO2/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNUGOQOZLIANN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)I)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrIO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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